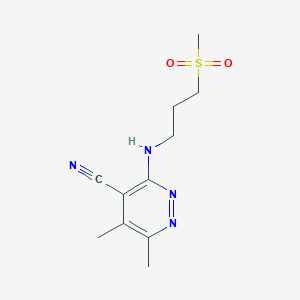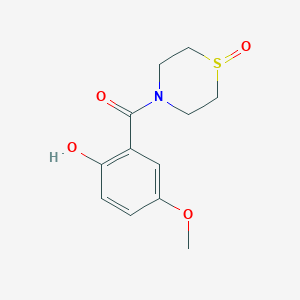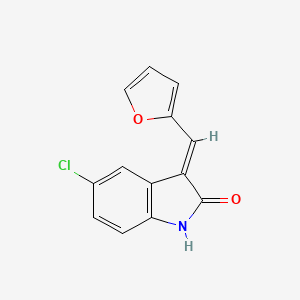![molecular formula C13H16Cl2N2O3 B7588478 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid, also known as DCA (dichloroacetate), is a small molecule that has been studied for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.
Mécanisme D'action
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid targets the mitochondrial metabolism by inhibiting the activity of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that inhibits the activity of pyruvate dehydrogenase (PDH), which is responsible for converting pyruvate into acetyl-CoA, a key molecule in the mitochondrial metabolism. By inhibiting PDK, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid increases the activity of PDH, leading to an increase in mitochondrial metabolism and a decrease in cancer cell growth.
Biochemical and Physiological Effects
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to have various biochemical and physiological effects in different diseases. In cancer, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to induce apoptosis (cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). In metabolic disorders, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to improve glucose metabolism and insulin sensitivity by increasing the uptake of glucose in the muscles and liver. In neurological disorders, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to improve mitochondrial function and reduce oxidative stress, leading to a decrease in neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has several advantages for lab experiments, including its small size, low toxicity, and ability to penetrate the blood-brain barrier. However, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid also has some limitations, including its instability in aqueous solutions and its potential to interfere with other metabolic pathways.
Orientations Futures
There are several future directions for 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid research, including the development of more stable and potent analogs, the identification of biomarkers for patient selection, and the optimization of dosing and administration schedules. Additionally, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid may have potential applications in other diseases, including cardiovascular disease and infectious diseases. Further research is needed to fully understand the therapeutic potential of 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid in these diseases.
In conclusion, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid is a small molecule that has been studied for its potential therapeutic effects in various diseases, including cancer and metabolic disorders. Through its inhibition of PDK and activation of PDH, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid targets the mitochondrial metabolism, leading to various biochemical and physiological effects. While 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has several advantages for lab experiments, further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
Méthodes De Synthèse
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid can be synthesized through the reaction of chloroacetic acid with sodium hydroxide and sodium dichloroacetate. The resulting product is then purified through various techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been studied for its potential therapeutic effects in various diseases, including cancer, metabolic disorders, and neurological disorders. In cancer, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to inhibit the growth of cancer cells by targeting the mitochondrial metabolism. In metabolic disorders, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to improve glucose metabolism and insulin sensitivity. In neurological disorders, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to improve mitochondrial function and reduce oxidative stress.
Propriétés
IUPAC Name |
4-[[2-(3,4-dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-17(6-2-3-13(19)20)8-12(18)16-9-4-5-10(14)11(15)7-9/h4-5,7H,2-3,6,8H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFXNVGFVDJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)

![3-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588410.png)
![2-Methyl-3-[methyl-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]amino]propanoic acid](/img/structure/B7588435.png)
![3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid](/img/structure/B7588436.png)
![3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588440.png)
![(E)-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B7588447.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588455.png)





![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)